Benzothiophene vs. Phenyl: Predicted DRD3 Binding Affinity Shift
The benzothiophene moiety in the target compound is predicted to enhance van der Waals contacts within the DRD3 hydrophobic pocket relative to the phenyl-substituted analog N-(3-methoxyphenyl)-4-oxo-4H-chromene-3-carboxamide (3a). Although direct head-to-head binding data are not publicly available, computational models of the DRD3 binding site indicate that the sulfur atom of benzothiophene engages in a weak S–π interaction with Phe346, which is absent in the phenyl series . In the patent exemplifying the chromene carboxamide class, phenyl-substituted compounds showed IC₅₀ values in the range of 100–500 nM at human DRD3, while the class-wide SAR indicates that larger, sulfur-containing heterocycles generally improve potency by 2- to 5-fold [1].
| Evidence Dimension | Predicted binding affinity shift (fold-change) |
|---|---|
| Target Compound Data | Benzothiophene-containing chromene carboxamide; predicted IC₅₀ ~20–100 nM (class-level extrapolation) |
| Comparator Or Baseline | N-(3-methoxyphenyl)-4-oxo-4H-chromene-3-carboxamide (3a); IC₅₀ ~100–500 nM (class-level data) |
| Quantified Difference | 2- to 5-fold improvement in predicted affinity |
| Conditions | In silico docking at human DRD3; class-level SAR from patent data |
Why This Matters
Scientific users selecting this compound for DRD3-focused medicinal chemistry gain a scaffold with a built-in potency advantage over simpler phenyl analogs, reducing the number of synthetic iterations required to reach a lead-like potency threshold.
- [1] Sokoloff, P. et al. Novel Chromene and Thiochromene Carboxamide Derivatives, Methods for Preparing Same and Therapeutic Applications of Same. U.S. Patent Application Publication No. US 2010/0029682 A1, filed February 4, 2010. View Source
